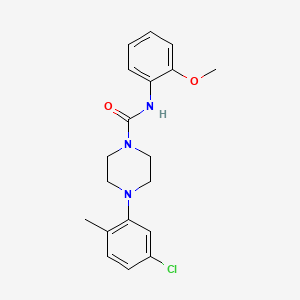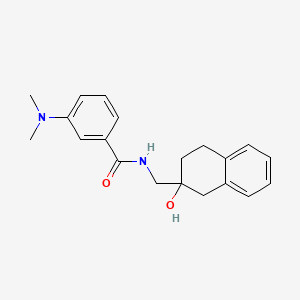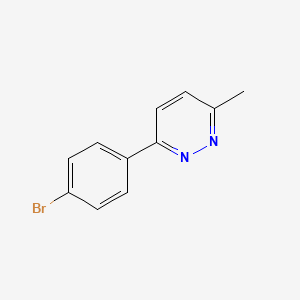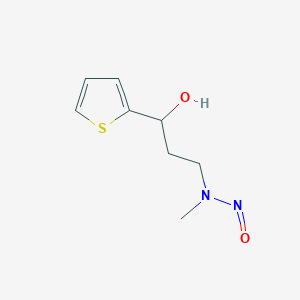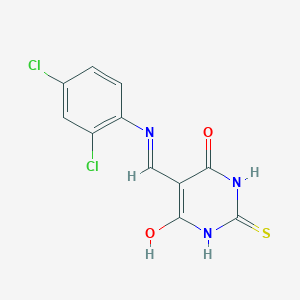
2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is not fully understood. However, it has been suggested that the compound inhibits the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the biosynthesis of nucleotides. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is its potent antitumor activity and low toxicity towards normal cells. This makes it an ideal candidate for further development as a cancer therapeutic. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide. One of the most significant directions is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, future studies should focus on developing more water-soluble derivatives of the compound that can be administered in vivo more easily.
Métodos De Síntesis
The synthesis of 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-bromo-4-nitrophenylsulfonamide with 1-(2-hydroxyethoxy)cyclopentylmethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then treated with a reducing agent such as sodium dithionite to obtain the final compound.
Aplicaciones Científicas De Investigación
2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide has been studied extensively for its potential applications in various fields. One of the most significant applications is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
2-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S/c15-12-5-1-2-6-13(12)21(18,19)16-11-14(20-10-9-17)7-3-4-8-14/h1-2,5-6,16-17H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCJYQHPZJMXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2Br)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2914527.png)
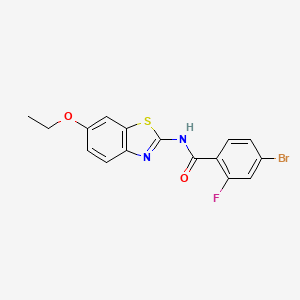
![7-hydroxy-3-(2-methoxyphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2914530.png)
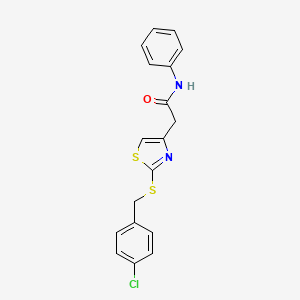

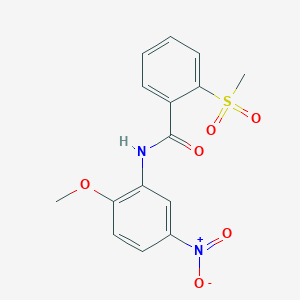
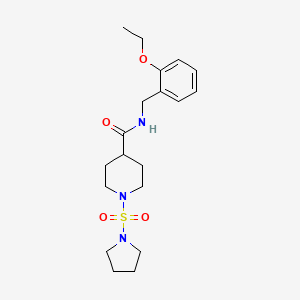
![2-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2914539.png)
